5-Chloro-3-fluoro-2-methylpyridine
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Overview
Description
5-Chloro-3-fluoro-2-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in different scientific and industrial applications.
Mechanism of Action
Target of Action
Fluorinated pyridines, a group to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The compound’s fluoropyridine structure suggests it may have significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methylpyridine typically involves halogenation reactions. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures. This reaction proceeds over several hours to yield the desired fluorinated pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
5-Chloro-3-fluoro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
5-Bromo-2-fluoro-3-methylpyridine: A brominated analogue with comparable reactivity.
Uniqueness
5-Chloro-3-fluoro-2-methylpyridine is unique due to the specific combination of chlorine and fluorine atoms in the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMUNDFHKSQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595855 |
Source
|
Record name | 5-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210868-68-0 |
Source
|
Record name | 5-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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